molecular formula C8H12Cl4N2O2 B14609874 N,N'-(Butane-1,1-diyl)bis(2,2-dichloroacetamide) CAS No. 58084-97-2

N,N'-(Butane-1,1-diyl)bis(2,2-dichloroacetamide)

Cat. No.: B14609874
CAS No.: 58084-97-2
M. Wt: 310.0 g/mol
InChI Key: HCOBQPGJRZOOLZ-UHFFFAOYSA-N
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Description

N,N’-(Butane-1,1-diyl)bis(2,2-dichloroacetamide) is a chemical compound characterized by its unique structure, which includes two dichloroacetamide groups connected by a butane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Butane-1,1-diyl)bis(2,2-dichloroacetamide) typically involves the reaction of butane-1,1-diamine with 2,2-dichloroacetyl chloride. The reaction is carried out in an inert solvent such as dichloromethane, under controlled temperature conditions to prevent side reactions. The reaction mechanism involves the nucleophilic attack of the amine groups on the carbonyl carbon of the dichloroacetyl chloride, leading to the formation of the desired bis-amide compound.

Industrial Production Methods

On an industrial scale, the production of N,N’-(Butane-1,1-diyl)bis(2,2-dichloroacetamide) may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Butane-1,1-diyl)bis(2,2-dichloroacetamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the dichloroacetamide groups into amine groups.

    Substitution: The chlorine atoms in the dichloroacetamide groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’-(Butane-1,1-diyl)bis(2,2-dichloroacetamide) oxides, while reduction can produce N,N’-(Butane-1,1-diyl)bis(2,2-diaminoacetamide).

Scientific Research Applications

N,N’-(Butane-1,1-diyl)bis(2,2-dichloroacetamide) has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N’-(Butane-1,1-diyl)bis(2,2-dichloroacetamide) involves its interaction with specific molecular targets. The dichloroacetamide groups can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N’-(Ethane-1,2-diyl)bis(2,2-dichloroacetamide): Similar structure but with an ethane chain instead of butane.

    N,N’-(Propane-1,3-diyl)bis(2,2-dichloroacetamide): Similar structure but with a propane chain.

    N,N’-(Butane-1,4-diyl)bis(2,2-dichloroacetamide): Similar structure but with a different position of the butane chain.

Uniqueness

N,N’-(Butane-1,1-diyl)bis(2,2-dichloroacetamide) is unique due to its specific butane-1,1-diyl linkage, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different properties and applications compared to its analogs.

Properties

CAS No.

58084-97-2

Molecular Formula

C8H12Cl4N2O2

Molecular Weight

310.0 g/mol

IUPAC Name

2,2-dichloro-N-[1-[(2,2-dichloroacetyl)amino]butyl]acetamide

InChI

InChI=1S/C8H12Cl4N2O2/c1-2-3-4(13-7(15)5(9)10)14-8(16)6(11)12/h4-6H,2-3H2,1H3,(H,13,15)(H,14,16)

InChI Key

HCOBQPGJRZOOLZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(NC(=O)C(Cl)Cl)NC(=O)C(Cl)Cl

Origin of Product

United States

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